5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline
Overview
Description
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline is an organic compound with a molecular weight of 217.02 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecule contains a total of 33 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.Scientific Research Applications
Slow and Sustained Nitric Oxide Release Agents
A study on a series of N-(2-phenylethyl)nitroaniline derivatives, including structures related to 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline, has revealed their potential as precursors for slow and sustained nitric oxide release agents. These derivatives exhibit varied molecular conformations and intermolecular interactions, demonstrating the impact of functional group modifications on their chemical behavior and potential applications in controlled release formulations (Wade et al., 2013).
Synthesis of Indolones and Cyclopenta[b]indoles
Research has explored the radical cyclization of N-(2-halogenoalkanoyl)-substituted anilines to synthesize indolones, indicating the utility of certain nitroaniline derivatives in the formation of complex heterocyclic compounds. This synthetic route highlights the versatility of aniline derivatives in organic synthesis, potentially including compounds similar to 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline (Nishio et al., 2005). Another study focused on synthesizing various substituted N-acetyl-1,3a,4,8b-tetrahydrocyclopenta[b]indoles, demonstrating the broad applicability of nitroaniline derivatives in constructing complex molecular frameworks (Skladchikov et al., 2014).
Anti-microbial and Anti-tubercular Activities
A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles, synthesized from derivatives that share structural similarities with 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline, were screened for in vitro anti-tubercular and anti-microbial activities. These compounds showed promising activities against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Shingalapur et al., 2009).
Optical Property Studies
Research on the synthesis and optical properties of various aniline derivatives, including those structurally related to 5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline, has provided insights into their potential applications in materials science, particularly in the development of organic electronic and optoelectronic devices. These studies underscore the importance of structural modifications to tune the optical properties of aniline derivatives for specific applications (Zhou Yi-feng, 2010).
Mechanistic Insights into Catalytic Reactions
Investigations into the mechanism of nitrobenzene reduction to aniline over Pt catalysts have provided valuable insights into the catalytic processes involving nitroaniline derivatives. These studies not only elucidate the reaction mechanisms at the atomic and molecular levels but also highlight the potential of aniline derivatives in studying and improving catalytic hydrogenation reactions (Sheng et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10(11-5-3-2-4-6-11)16-13-9-12(15)7-8-14(13)17(18)19/h2-10,16H,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWIWYYFXGQCHY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitro-N-[(1S)-1-phenylethyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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